molecular formula C18H14FNO3 B11201792 Methyl 4-((3-fluorobenzyl)oxy)quinoline-2-carboxylate

Methyl 4-((3-fluorobenzyl)oxy)quinoline-2-carboxylate

Cat. No.: B11201792
M. Wt: 311.3 g/mol
InChI Key: BMAACMJAEGBYGP-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl alcohol and 2-chloroquinoline-4-carboxylic acid.

    Formation of Intermediate: The 3-fluorobenzyl alcohol is reacted with a suitable base to form the corresponding alkoxide, which is then reacted with 2-chloroquinoline-4-carboxylic acid to form the intermediate 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylic acid.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives with altered functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the methoxy or fluorophenyl groups.

Scientific Research Applications

Methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to different cores, such as benzene or pyridine.

Uniqueness

Methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate

InChI

InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(14-7-2-3-8-15(14)20-16)23-11-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3

InChI Key

BMAACMJAEGBYGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC(=CC=C3)F

Origin of Product

United States

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